1-ethyl-4-(2-naphthoyl)piperazine

Description

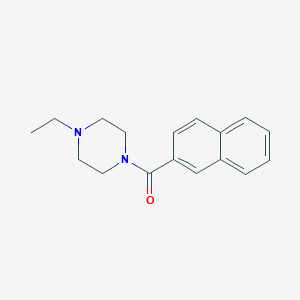

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylpiperazin-1-yl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-2-18-9-11-19(12-10-18)17(20)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYCJNKCQWMFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 4 2 Naphthoyl Piperazine and Analogues

Retrosynthetic Analysis of the 1-Ethyl-4-(2-Naphthoyl)piperazine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the amide and the C-N bonds of the piperazine (B1678402) ring.

The most logical disconnection is at the amide bond, which separates the molecule into two key synthons: N-ethylpiperazine and a 2-naphthoyl derivative, typically 2-naphthoyl chloride. This approach is direct and relies on the well-established amidation reaction.

A second disconnection can be made at the C-N bond between the ethyl group and the piperazine nitrogen. This suggests a synthesis starting from a piperazine substituted with the 2-naphthoyl group, which is then alkylated with an ethylating agent.

A third approach involves breaking down the piperazine ring itself, which is a more complex but versatile strategy for creating substituted piperazine analogues. This could involve the cyclization of appropriate diamine precursors.

Classical Synthetic Routes to N-Substituted Piperazines

Traditional methods for synthesizing N-substituted piperazines like this compound are robust and widely used. These methods include amidation, alkylation, and reductive amination.

Amidation Reactions Employing 2-Naphthoyl Chloride and N-Ethylpiperazine

The most direct synthesis of this compound involves the acylation of N-ethylpiperazine with 2-naphthoyl chloride. sigmaaldrich.com This is a classic Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction involves the nucleophilic attack of the secondary amine of N-ethylpiperazine on the electrophilic carbonyl carbon of 2-naphthoyl chloride. The base, often a tertiary amine like triethylamine (B128534) or an inorganic base like sodium carbonate, facilitates the reaction by scavenging the proton from the nitrogen atom, thus increasing its nucleophilicity.

Reaction Scheme:

This method is generally high-yielding and straightforward, making it a preferred route for laboratory-scale synthesis.

Alkylation Strategies for Piperazine Ring Substitution

Alkylation is a fundamental method for introducing substituents onto the piperazine ring. nih.gov In the context of synthesizing analogues of this compound, one could start with a pre-formed naphthoylpiperazine and introduce the ethyl group in a subsequent step.

The reaction typically involves treating the N-naphthoylpiperazine with an ethylating agent such as ethyl iodide or ethyl bromide. google.com The reaction is often carried out in a polar aprotic solvent and may require a base to deprotonate the piperazine nitrogen, although the secondary amine is often nucleophilic enough to react directly. A challenge with this method is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, especially if the reaction conditions are not carefully controlled. google.com

Reductive Amination Approaches in Piperazine Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds and can be applied to the synthesis of N-substituted piperazines. mdpi.comthieme-connect.com This approach can be used to introduce the ethyl group onto the piperazine ring. For instance, piperazine can be reacted with acetaldehyde (B116499) in the presence of a reducing agent. The reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced in situ.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride, and catalytic hydrogenation. mdpi.comthieme-connect.com While effective, traditional borohydride (B1222165) reagents generate significant waste. thieme-connect.com Catalytic hydrogenation using H2 is a greener alternative, but can sometimes be challenging with secondary amines due to potential side reactions. thieme-connect.com Continuous-flow hydrogenation has emerged as a safer and more scalable alternative for reductive amination. thieme-connect.com

Advanced Synthetic Techniques for this compound Formation

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are being applied to the synthesis of piperazine derivatives.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. researchgate.netnih.govarkat-usa.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. arkat-usa.orgrsc.org

In the context of synthesizing this compound, microwave heating can be applied to the amidation reaction between N-ethylpiperazine and 2-naphthoyl chloride. The rapid heating provided by microwaves can enhance the reaction rate, potentially allowing for the use of less reactive reagents or milder conditions. Optimization of parameters such as temperature, reaction time, and solvent is crucial for maximizing the benefits of this technique. nih.gov Research has shown that microwave-assisted synthesis can be a highly efficient method for creating libraries of substituted piperazine derivatives. brieflands.com

Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into the synthesis of piperazine derivatives is a growing area of research aimed at developing more environmentally benign and sustainable processes. researchgate.net Traditional methods for creating the essential amide bond often rely on stoichiometric activating agents, which can generate significant chemical waste. ucl.ac.uk Modern approaches seek to minimize waste, reduce energy consumption, and utilize less hazardous materials.

A key aspect of green synthesis is the use of safer and more environmentally friendly solvents. Water, for instance, has been explored as a green solvent for direct amidation reactions, offering a metal-free, additive-free, and base-free pathway to amide bond formation. researchgate.net While some studies have shown excellent yields for the amidation of various esters with cyclic secondary amines in water, reactions involving piperazine itself have sometimes proven to be less reactive under these specific conditions. researchgate.net

Another green chemistry strategy involves the use of photoredox catalysis, which can proceed under mild conditions using visible light. mdpi.com This method offers a sustainable approach for the synthesis of piperazine derivatives, and the ability to transition these methods from batch to continuous flow processes presents further advantages in terms of efficiency and scalability. mdpi.comorganic-chemistry.org Researchers are also exploring the use of organic photocatalysts to replace those based on expensive and potentially toxic transition metals, further enhancing the sustainability of these synthetic routes. mdpi.com

The table below summarizes some green chemistry approaches applicable to the synthesis of piperazine analogues.

| Green Chemistry Approach | Description | Potential Advantages | Reference(s) |

| Water as a Green Solvent | Utilizes water as the reaction medium for amidation, avoiding organic solvents. | Metal-free, additive-free, base-free, environmentally benign. | researchgate.net |

| Photoredox Catalysis | Employs visible light to drive the chemical reaction, often under mild conditions. | Sustainable, can be adapted for continuous flow, potential for use of organic catalysts. | mdpi.comorganic-chemistry.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. | Reduced reaction times, potential for higher yields. | researchgate.net |

| Multicomponent Reactions | Combines multiple starting materials in a single step to form the final product. | Increased efficiency, reduced number of synthetic steps and purification stages. | researchgate.net |

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction yields and greater selectivity. In the context of synthesizing this compound, catalytic methods are primarily focused on the efficient formation of the amide bond between 1-ethylpiperazine (B41427) and 2-naphthoic acid or its derivatives.

Traditionally, amide bond formation is achieved using coupling reagents. researchgate.net However, catalytic direct amidation, which involves the direct reaction of a carboxylic acid and an amine, is a more atom-economical approach. ucl.ac.uk Boronic acids are among the most commonly reported catalysts for this type of reaction. ucl.ac.uk These catalytic systems typically require the removal of water from the reaction mixture to drive the equilibrium towards amide formation, which can be achieved using molecular sieves or azeotropic distillation. ucl.ac.uk

Transition metal catalysts, such as those based on palladium, have also been employed for the synthesis of arylpiperazines. organic-chemistry.orgmdpi.com These methods can be highly efficient, even with sterically hindered or electron-rich aryl chlorides, and can sometimes be carried out under aerobic conditions. organic-chemistry.org The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Enzymatic catalysis offers another promising avenue for amide bond formation under mild conditions. nih.gov Enzymes can exhibit high selectivity, potentially reducing the formation of unwanted byproducts. While the application of enzymatic methods to the synthesis of this specific compound is an area for further research, it represents a potentially greener and more efficient alternative to traditional chemical catalysis.

The following table details various catalytic methods that can be applied to the synthesis of piperazine derivatives.

| Catalytic Method | Catalyst Type | Key Features | Reference(s) |

| Direct Amidation | Boronic Acids | Atom-economical, requires water removal. | ucl.ac.uk |

| Buchwald-Hartwig Coupling | Palladium-based | Effective for forming C-N bonds with aryl halides. | mdpi.com |

| Ullmann-Goldberg Reaction | Copper-based | Alternative to palladium catalysis for C-N bond formation. | mdpi.com |

| Photoredox Catalysis | Iridium or Organic Dyes | Uses visible light, mild reaction conditions. | mdpi.comorganic-chemistry.org |

| Enzymatic Catalysis | Lipases, Proteases | High selectivity, mild aqueous conditions. | nih.gov |

Purification and Isolation Procedures for Synthesized Derivatives

The purification and isolation of the synthesized this compound and its analogues are critical steps to obtain a product of high purity, which is essential for its intended applications. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present.

A common initial step in the purification process is the removal of the catalyst and any unreacted starting materials. This can often be achieved through filtration, particularly if a heterogeneous catalyst is used. google.com Following the initial workup, which may involve extraction and washing to remove soluble impurities, further purification is typically required.

Recrystallization is a widely used technique for purifying solid compounds. This method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures. The selection of an appropriate solvent is crucial for achieving high recovery of the pure product.

Chromatographic techniques are powerful tools for separating complex mixtures and are frequently employed in the purification of piperazine derivatives. nih.gov Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a standard method for separating compounds based on their polarity. nih.gov The choice of the mobile phase (eluent) is optimized to achieve the best separation. For more challenging separations or to obtain very high purity, High-Performance Liquid Chromatography (HPLC) can be utilized.

In some cases, the product may be isolated as a salt, such as a hydrochloride salt, which can facilitate purification by precipitation from the reaction mixture. mdpi.com The final, purified compound is typically characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and purity.

The table below outlines common purification techniques used for piperazine derivatives.

| Purification Technique | Principle of Separation | Typical Application | Reference(s) |

| Recrystallization | Differential solubility | Purification of solid products. | |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of reaction mixtures, isolation of the target compound. | nih.gov |

| Extraction | Differential solubility in immiscible liquids | Removal of soluble impurities. | nih.gov |

| Distillation | Difference in boiling points | Purification of liquid products or removal of volatile solvents. | google.com |

| Precipitation | Formation of an insoluble solid | Isolation of the product, often as a salt. | mdpi.com |

Chemical Reactivity and Derivatization of 1 Ethyl 4 2 Naphthoyl Piperazine

Exploration of the Piperazine (B1678402) Nitrogen Reactivity

The piperazine ring in 1-ethyl-4-(2-naphthoyl)piperazine contains two nitrogen atoms with distinct electronic environments, leading to differential reactivity. The nitrogen atom at position 1 (N-1) is a tertiary amine, substituted with an ethyl group, while the nitrogen at position 4 (N-4) is part of an amide linkage with the 2-naphthoyl group.

The N-1 nitrogen, being a tertiary amine, retains its basic and nucleophilic character. Consequently, it can undergo reactions typical of tertiary amines. One such reaction is quaternization , where the lone pair of electrons on the N-1 nitrogen attacks an electrophile, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This reaction can be influenced by the steric bulk of the alkyl halide and the reaction conditions.

Another potential reaction at the N-1 position is oxidation . Treatment with oxidizing agents can lead to the formation of an N-oxide. The reactivity of the N-1 nitrogen is, however, sterically hindered to some extent by the adjacent ethyl group and the bulky naphthoylpiperazine framework.

In contrast, the N-4 nitrogen is significantly less reactive. The lone pair of electrons on this nitrogen atom is delocalized into the adjacent carbonyl group of the naphthoyl moiety through resonance. This amide resonance drastically reduces the nucleophilicity and basicity of the N-4 nitrogen, making it generally unreactive towards alkylation or acylation under standard conditions.

Functionalization of the Naphthoyl Moiety

The naphthoyl group of this compound presents opportunities for derivatization through electrophilic aromatic substitution reactions on the naphthalene (B1677914) ring. The 2-naphthoyl group, being an electron-withdrawing substituent due to the carbonyl group, deactivates the naphthalene ring towards electrophilic attack and directs incoming electrophiles primarily to the 5- and 8-positions.

Common electrophilic substitution reactions that can be envisaged for the naphthoyl moiety include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Employing reagents like bromine or chlorine in the presence of a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Acylation and Alkylation: Introducing acyl or alkyl groups, although the deactivated nature of the ring may require harsh reaction conditions.

The precise regioselectivity of these reactions can be influenced by the reaction conditions and the specific electrophile used. It is important to note that the piperazine-amide substituent's electronic and steric effects will play a crucial role in determining the outcome of these reactions.

Preparation of Structurally Related Analogues and Homologues

The structural framework of this compound allows for systematic modifications at three key positions: the ethyl substituent, the naphthoyl group, and the piperazine ring itself. These modifications are typically achieved through the synthesis of new analogues rather than direct modification of the parent compound.

Modifications at the Ethyl Substituent

Altering the ethyl group at the N-1 position is a common strategy to modulate the physicochemical properties of the molecule. Instead of direct functionalization of the ethyl group, which can be challenging, a more straightforward approach involves the synthesis of analogues with different alkyl or functionalized alkyl groups. This is typically achieved by reacting 1-substituted piperazines with 2-naphthoyl chloride or a derivative thereof.

For instance, homologues such as 1-propyl-4-(2-naphthoyl)piperazine or analogues bearing a hydroxyethyl (B10761427) group, like 1-(2-hydroxyethyl)-4-(2-naphthoyl)piperazine, can be synthesized. The general synthetic route involves the acylation of the corresponding N-substituted piperazine.

Table 1: Synthesis of N-1 Substituted Analogues

| N-1 Substituent | Starting Piperazine | Reagent | Typical Conditions |

|---|---|---|---|

| Propyl | 1-Propylpiperazine | 2-Naphthoyl chloride | Aprotic solvent (e.g., DCM), base (e.g., triethylamine) |

| 2-Hydroxyethyl | 1-(2-Hydroxyethyl)piperazine | 2-Naphthoyl chloride | Aprotic solvent, base |

Structural Variations of the Naphthoyl Group

Variations in the naphthoyl moiety can be introduced by using different isomers of naphthoic acid or by incorporating substituents onto the naphthalene ring.

Naphthyl Isomers: The 1-naphthoyl analogue, 1-ethyl-4-(1-naphthoyl)piperazine, can be synthesized by using 1-naphthoyl chloride instead of its 2-isomer in the acylation of 1-ethylpiperazine (B41427). The different spatial arrangement of the 1-naphthoyl group can significantly influence the biological activity and physical properties of the resulting compound.

Substituted Naphthoyl Groups: Introducing substituents such as halogens, methoxy (B1213986) groups, or nitro groups onto the naphthalene ring can be achieved by starting with the appropriately substituted naphthoic acid. For example, the synthesis of 1-ethyl-4-(4-chloro-2-naphthoyl)piperazine would involve the preparation of 4-chloro-2-naphthoic acid, its conversion to the corresponding acyl chloride, and subsequent reaction with 1-ethylpiperazine. The synthesis and pharmacology of halogenated 1-naphthoylindoles have been studied, providing insights into the preparation of such substituted naphthoyl derivatives. researchgate.netnih.gov

Table 2: Synthesis of Naphthoyl Analogues

| Naphthoyl Variation | Starting Naphthoic Acid Derivative | Reactant |

|---|---|---|

| 1-Naphthoyl | 1-Naphthoyl chloride | 1-Ethylpiperazine |

| 4-Chloro-2-naphthoyl | 4-Chloro-2-naphthoyl chloride | 1-Ethylpiperazine |

Substitutions on the Piperazine Ring

Introducing substituents directly onto the carbon atoms of the piperazine ring of this compound is synthetically challenging. A more viable strategy is to begin the synthesis with a pre-substituted piperazine derivative. For example, using a methyl-substituted 1-ethylpiperazine would lead to a final product with a methyl group on the piperazine ring. The synthesis of piperazines with substituents at the carbon atoms often involves multi-step sequences, such as building the ring from acyclic precursors. researchgate.net

The synthesis of piperazine-substituted 5,8-dihydroxy-1,4-naphthoquinone (B181067) derivatives has been reported, showcasing the versatility of piperazine as a building block in creating complex molecules. nih.gov While not directly on the target molecule, these studies highlight the general synthetic accessibility of piperazine derivatives with various substitution patterns.

Spectroscopic and Advanced Structural Characterization of 1 Ethyl 4 2 Naphthoyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbons.

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For 1-ethyl-4-(2-naphthoyl)piperazine, the ¹H NMR spectrum displays characteristic signals corresponding to the protons of the ethyl, piperazine (B1678402), and naphthoyl groups.

The protons on the naphthyl ring typically appear in the aromatic region, downfield between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns and coupling constants of these signals are crucial for determining the substitution pattern on the naphthalene (B1677914) core. For instance, protons on a naphthalene ring system exhibit complex spin-spin coupling, leading to a series of doublets, triplets, and multiplets. nih.gov

The piperazine ring protons are observed as multiplets in the aliphatic region of the spectrum. These protons are chemically non-equivalent due to the restricted rotation around the amide C-N bond and the conformational rigidity of the piperazine ring, often appearing as broad signals. The protons of the ethyl group attached to the piperazine nitrogen present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a classic ethyl pattern resulting from spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthyl-H | 7.0 - 8.5 | m |

| Piperazine-H | 2.5 - 4.0 | m |

| Ethyl -CH₂- | ~2.5 | q |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the naphthoyl group is characteristically found far downfield, typically in the range of δ 165-175 ppm. The aromatic carbons of the naphthalene ring appear between δ 120 and 140 ppm. The carbons of the piperazine ring resonate in the aliphatic region, usually between δ 40 and 60 ppm. The ethyl group carbons show signals around δ 50-60 ppm for the methylene carbon and δ 10-20 ppm for the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 165 - 175 |

| Naphthyl-C | 120 - 140 |

| Piperazine-C | 40 - 60 |

| Ethyl -CH₂- | 50 - 60 |

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace the spin systems within the ethyl and naphthyl groups and through the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the naphthoyl group and the piperazine ring (via the carbonyl group) and between the ethyl group and the piperazine nitrogen.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. A strong absorption band around 1630-1650 cm⁻¹ is a key indicator of the amide carbonyl (C=O) stretching vibration. The presence of the naphthalene ring is confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-H stretching of the aromatic protons above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and piperazine groups are observed just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the naphthalene ring is expected to show strong absorption bands in the UV region, typically with multiple peaks characteristic of polynuclear aromatic hydrocarbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways would include:

Cleavage of the ethyl group, resulting in a [M-29]⁺ fragment.

Fragmentation of the piperazine ring.

Alpha-cleavage adjacent to the piperazine nitrogens. libretexts.org

A prominent peak corresponding to the naphthoyl cation [C₁₀H₇CO]⁺.

A base peak may arise from a stable fragment, such as the one formed by cleavage between the carbonyl group and the piperazine ring.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of this compound would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the naphthoyl and ethyl substituents. It would also provide detailed information about intermolecular interactions, such as crystal packing forces.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and conformational landscape of piperazine (B1678402) derivatives. jksus.orgresearchgate.net These theoretical methods are used to optimize the molecular geometry, predict vibrational frequencies, and analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding molecular reactivity. jksus.orgnih.gov

For piperazine-containing molecules, DFT calculations are typically performed using functionals like B3LYP or WB97XD combined with a basis set such as 6-311++G(d,p). jksus.org The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data, such as those from X-ray diffraction. jksus.org The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure represents a true energy minimum. jksus.org

Analysis of the HOMO-LUMO energy gap provides information about the molecule's kinetic stability and chemical reactivity. jksus.org Furthermore, these calculations can elucidate intramolecular interactions, such as hydrogen bonds, through methods like Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis. jksus.org For instance, studies on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate revealed the intricate network of hydrogen bonds and electronic exchanges between donor and acceptor orbitals. jksus.org

Table 1: Typical Parameters for DFT Calculations of Piperazine Derivatives

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Software | Gaussian 09 | jksus.org |

| Method | Density Functional Theory (DFT) | jksus.org |

| Functional | B3LYP, WB97XD | jksus.org |

| Basis Set | 6-311++G(d,p) | jksus.org |

| Analysis | Geometry Optimization, Vibrational Frequencies, NBO, AIM | jksus.org |

Molecular Docking Simulations with Pharmacological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrsc.org This method is extensively used to screen for potential drug candidates by evaluating their binding affinity for a specific biological target. For derivatives containing the piperazine scaffold, docking studies have explored their interactions with a variety of pharmacological targets. rsc.org

Common targets for piperazine-based compounds include G-protein coupled receptors (GPCRs) like histamine (B1213489) H3 and sigma-1 receptors, as well as enzymes such as carbonic anhydrases and topoisomerase II. nih.govacs.orgnih.gov For example, docking studies of 1,8-naphthalimide-arylsulfonyl derivatives, which share structural similarities with the naphthoyl group, have been conducted against carbonic anhydrase IX (CAIX), a protein overexpressed in some cancer cells. nih.gov Similarly, other phenylpiperazine derivatives have been docked into the active site of topoisomerase II to evaluate their potential as anticancer agents. nih.gov

Ligand-Protein Interaction Analysis

A crucial aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues in the protein's binding pocket. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are key determinants of binding affinity and selectivity. researchgate.net

In studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives docked into CAIX, the compounds were observed to form two to five hydrogen bonds with residues such as Gln92, His68, and Thr200. nih.gov In other research, piperazine-urea derivatives were shown to form specific interactions within the binding cavities of the MLLT1 YEATS domain, demonstrating the plasticity of the protein's binding pocket. nih.gov The piperazine ring itself often participates in these interactions, highlighting its importance as a versatile scaffold in drug design. rsc.org

Binding Affinity Predictions

Molecular docking simulations provide a numerical score that estimates the binding affinity between the ligand and the target protein. This is often expressed as a binding energy in kcal/mol or as an inhibition constant (Ki). nih.govacs.org These predicted values are instrumental in ranking potential drug candidates for further experimental testing.

For example, docking studies on piperazine and piperidine (B6355638) derivatives targeting histamine H3 and sigma-1 receptors have reported Ki values in the nanomolar range, indicating high affinity. acs.orgnih.gov In one study, a piperazine derivative showed a Ki of 3.17 nM for the histamine H3 receptor, while a structurally similar piperidine analog had a Ki of 3.64 nM for the sigma-1 receptor. acs.org These findings demonstrate how subtle structural changes can significantly influence binding affinity for different targets.

Table 2: Examples of Predicted Binding Affinities for Piperazine Derivatives

| Compound Type | Target | Predicted Affinity (Ki or Binding Energy) | Reference |

|---|---|---|---|

| Piperazine Derivative (Compound 4) | Histamine H3 Receptor | 3.17 nM | acs.org |

| Piperidine Derivative (Compound 5) | Sigma-1 Receptor | 3.64 nM | acs.org |

| 1,8-Naphthalimide-Arylsulfonyl Derivative (SA7) | Carbonic Anhydrase IX | -8.61 kcal/mol | nih.gov |

| Phenylpiperazine Derivative (Compound 1) | Sigma-1 Receptor | 3.2 nM | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the conformational sampling and stability of the complex over time. nih.govnih.gov MD simulations are crucial for understanding how the ligand and protein adapt to each other and for verifying the stability of the interactions predicted by docking. researchgate.net

In studies of piperazine-based ligands, MD simulations are often run for durations such as 100 nanoseconds. nih.gov The stability of the complex is evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD plot over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov For instance, MD simulations of 1,8-naphthalimide-arylsulfonyl derivatives bound to CAIX showed that the complexes achieved substantial stability throughout the 100 ns simulation. nih.gov The root-mean-square fluctuation (RMSF) is also analyzed to identify which parts of the protein are more flexible or rigid upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are important for activity. researchgate.net

These models are built using a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilic (e.g., CLogP), electronic (e.g., HOMO/LUMO energies), and steric (e.g., molecular weight) properties. researchgate.netatlantis-press.com Statistical techniques like multiple linear regression (MLR) are then used to create an equation that correlates these descriptors with the observed biological activity. nih.gov The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov For example, a 3D-QSAR study on piperazine derivatives with antihistamine effects correlated electrostatic and steric factors with their antagonistic activity. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. acs.orgwikipedia.org For piperazine-based antagonists, a typical pharmacophore model might include features such as a positive nitrogen center, hydrophobic groups, and hydrogen bond donors or acceptors. nih.govacs.org

Once a reliable pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. nih.govnih.gov Virtual screening involves searching large databases of chemical compounds (chemical libraries) to identify molecules that match the pharmacophore model. researchgate.netresearchgate.net This approach allows for the rapid and cost-effective identification of novel hit compounds that are likely to be active at the target of interest. nih.gov For example, pharmacophore models for piperidine- and piperazine-based CCR5 antagonists have been successfully used to identify new potential anti-HIV-1 agents. acs.org

In Vitro Pharmacological and Biological Evaluation of 1 Ethyl 4 2 Naphthoyl Piperazine

Assessment of Receptor Binding Affinities and Selectivity

The interaction of 1-ethyl-4-(2-naphthoyl)piperazine and its analogs with various neurotransmitter receptors is a critical aspect of their pharmacological profile. The following sections detail the binding affinities and selectivity of these compounds for serotonin (B10506) and dopamine (B1211576) receptor subtypes, as well as other relevant receptor systems.

Serotonin (5-HT) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Research into arylpiperazine derivatives has consistently highlighted their significant interactions with serotonin receptors. medchemexpress.com A number of studies have demonstrated that modifications to the piperazine (B1678402) ring and its substituents can profoundly influence binding affinity and selectivity for 5-HT receptor subtypes. For instance, certain 1,2,4-trisubstituted piperazine derivatives have shown higher affinity for 5-HT2A receptors compared to their 1,4-disubstituted counterparts, while maintaining or slightly improving affinity for 5-HT1A receptors. nih.gov Molecular modeling suggests that the addition of a third substituent on the piperazine ring can stabilize the ligand-receptor complex. nih.gov

In a study of N-(2-methoxyphenyl)piperazine derivatives, all tested compounds exhibited very good affinities for both 5-HT1A and 5-HT7 receptors. nih.gov One particularly promising compound, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, displayed a high affinity for the 5-HT1A receptor with a Ki value of less than 1 nM. nih.gov Furthermore, some of these trisubstituted piperazines have demonstrated properties of postsynaptic 5-HT1A partial agonists in behavioral and biochemical models. nih.gov

While direct binding data for this compound is not extensively detailed in the provided search results, the broader class of arylpiperazines it belongs to is known for high affinity at 5-HT1A receptors. nih.gov The structural features of these compounds, including the piperazine ring and the aromatic moiety, are key determinants of their interaction with serotonin receptors. researchgate.net

Dopamine (D) Receptor Subtype Interactions (e.g., D2, D3)

The interaction of arylpiperazine compounds with dopamine D2 and D3 receptors has been a significant area of research. nih.govnih.gov Structure-activity relationship (SAR) studies have focused on substitutions on the piperazine ring to understand the binding pocket of these receptors. nih.govnih.gov These studies have measured binding affinities (Ki) using radioligand binding assays in cells expressing D2 or D3 receptors. nih.govnih.gov

Functional activity of these compounds has been assessed using GTPγS binding assays. nih.govnih.gov For example, certain compounds have shown high potency and selectivity for the D3 receptor. nih.gov The spatial relationship between the nitrogen atom of the ligand and the binding pocket determinants in D2/D3 receptors is crucial for binding affinity. nih.govnih.gov

Docking analyses of similar compounds have indicated that the protonated nitrogen of the piperazine ring interacts with aspartate residues in the D2 receptor. researchgate.net Additionally, hydrogen bonds and edge-to-face interactions between the ligand's aromatic rings and receptor residues contribute to the stability of the ligand-receptor complex. researchgate.net Electron-donating groups on the arylpiperazine moiety, such as a naphthyl group, have been shown to increase binding affinity. researchgate.net

Other Neurotransmitter Receptor Systems

Beyond serotonin and dopamine receptors, arylpiperazine derivatives have been evaluated for their interactions with other neurotransmitter systems. For instance, some compounds in this class have shown low to moderate affinity for α1-adrenergic receptors. researchgate.net Notably, certain derivatives with high affinity for 5-HT1A receptors were found to be devoid of antagonist activity at α1-adrenergic receptors, indicating a favorable selectivity profile. nih.gov Additionally, a study on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides revealed that one analog had an IC50 of 310 nM for the inhibition of tritiated mepyramine binding to H1 histaminic receptors. nih.gov

Enzyme Inhibition Assays

While the primary focus of research on this compound and its analogs has been on receptor binding, some studies have explored their potential as enzyme inhibitors. For example, a series of 2-(4-substituted piperazin-1-yl)-N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide hybrids were designed and synthesized to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR). nih.gov This suggests that the naphthyl and piperazine moieties can serve as scaffolds for developing inhibitors of parasitic enzymes. nih.gov

Cellular Assays for Functional Activity (e.g., signal transduction, intracellular accumulation)

Cellular assays are crucial for determining the functional consequences of receptor binding. For arylpiperazine derivatives, these assays have included assessments of signal transduction and intracellular accumulation.

Functional activity at dopamine receptors has been evaluated using GTPγS binding assays, which measure G-protein activation upon receptor stimulation. nih.govnih.gov Such assays have demonstrated the high potency and selectivity of certain compounds for the D3 receptor. nih.gov

The intracellular accumulation of similar compounds has also been investigated. Studies have shown that factors other than physicochemical properties like cLogP and polar surface area can significantly influence a compound's intracellular concentration. nih.gov For instance, live-cell target engagement assays have been used to determine the intracellular concentration required to achieve target engagement, revealing that some compounds can accumulate at much higher levels within cells than others. nih.gov Furthermore, some 1,8-naphthalimide-arylsulfonyl derivatives linked to piperazine have been shown to possess fluorescent properties, allowing for cellular imaging and confirming their ability to be taken up by cells. mdpi.com

In Vitro Antimicrobial and Antiparasitic Activity Screening

A significant body of research has focused on the antimicrobial and antiparasitic potential of piperazine derivatives containing a naphthalene (B1677914) moiety.

Naphthalene-based piperazine derivatives have demonstrated notable antimicrobial activity. In one study, compounds with an ethyl or phenyl substitution on the piperazine ring showed good activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumonia) bacteria. The activity of these compounds was compared to the standard drug ciprofloxacin. Another study of new naphtho nih.govnih.govtriazol-thiadiazin derivatives found that they exhibited good antimicrobial activity, particularly against Gram-positive bacteria. umsha.ac.ir

In the realm of antiparasitic activity, naphthyl-thiazole derivatives have shown cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. unl.pt Furthermore, a series of naphthyl-bearing 1,3,4-thiadiazoleacetamides were evaluated for their in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Several compounds from this series exhibited potent anti-plasmodial activity, with IC50 values in the low micromolar range. nih.gov These compounds were also screened for antileishmanial activity against L. donovani promastigotes and showed promising results. nih.gov

Antibacterial Spectrum and Efficacy against Specific Strains

Naphthalene-containing piperazine heterocycles are recognized as medicinally significant molecules, with many derivatives exhibiting potent antimicrobial properties. Research into novel naphthalene-based piperazine derivatives has shown their potential as effective antibacterial agents against both Gram-positive and Gram-negative bacteria.

In one study, a series of naphthalene-based piperazine derivatives were synthesized and evaluated for their antibacterial activity. Among the synthesized compounds, the derivative featuring a 4-ethyl piperazine moiety showed notable efficacy. The activity of these compounds was assessed using the cup-plate agar (B569324) diffusion method, with zones of inhibition measured in millimeters (mm). The results were compared against the broad-spectrum antibiotic Ciprofloxacin.

The ethyl piperazine derivative demonstrated significant activity against Escherichia coli and Klebsiella pneumoniae, both Gram-negative bacteria. Specifically, at a concentration of 200µg/ml, it produced a 6mm zone of inhibition against both strains. The compound also showed activity against the Gram-positive bacterium Staphylococcus aureus but was less effective against Bacillus subtilis. These findings underscore the potential of this structural class in the development of new antibacterial agents. mdpi.com

Table 1: Antibacterial Activity of a Naphthalene-Based Ethyl Piperazine Derivative Source:

Antifungal Activity

The piperazine scaffold is a key structural element in the discovery of new antifungal agents. nih.gov Azole antifungals, a primary class of drugs for fungal infections, work by disrupting ergosterol (B1671047) formation through the inhibition of the 14α-demethylase enzyme. nih.gov The emergence of azole-resistant fungi has driven research into new derivatives, including piperazine-azole hybrids. nih.gov

The evaluation of antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. Activity levels are often categorized as excellent (0.015–1.95 µg/mL), good (3.9 µg/mL), moderate (7.8–15.6 µg/mL), or poor (≥31.3 µg/mL). nih.gov While many novel piperazine-azole hybrids have demonstrated broad-spectrum activity against various fungal strains, including Candida and Aspergillus species, other synthesized piperazine derivatives have shown only weak antifungal effects. mdpi.comnih.gov

Mechanisms of Action (e.g., efflux pump inhibition)

A significant mechanism contributing to multidrug resistance (MDR) in bacteria is the action of efflux pumps, which actively expel antibiotics from the cell. mdpi.commdpi.com The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. mdpi.com

A structurally related compound, 1-(1-Naphthylmethyl)-piperazine (NMP), has been identified as a putative EPI. nih.govresearchgate.net NMP has been shown to reverse MDR in Escherichia coli strains that overexpress Resistance-Nodulation-Cell Division (RND) type efflux pumps. nih.govnih.gov It functions by interfering with the functional assembly of the efflux pump, thereby increasing the intracellular concentration of antibiotics. mdpi.com

In vitro studies demonstrated that NMP, at a concentration of 100 mg/L, significantly potentiated the activity of the fluoroquinolone antibiotic levofloxacin (B1675101) against clinical isolates of E. coli. nih.govresearchgate.net This effect was confirmed by measuring the increased intracellular accumulation of ethidium (B1194527) bromide, a known efflux pump substrate. nih.gov This mechanism suggests that NMP and potentially other naphthyl-piperazine compounds can act as chemosensitizers, making resistant bacteria susceptible to antibiotics once again. mdpi.comnih.gov

Antioxidant Activity Evaluation (in vitro)

Oxidative stress, caused by an excess of free radicals, is implicated in a wide range of cellular injuries and diseases. nih.gov Consequently, there is significant interest in the antioxidant properties of new synthetic compounds. The piperazine nucleus is a common feature in molecules designed for various pharmacological activities, including antioxidant effects. nih.gov

The in vitro antioxidant capacity of a compound is commonly evaluated using several established spectrophotometric assays:

DPPH (2,2′-Diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to a colorless or pale yellow hydrazine (B178648) is monitored by a decrease in absorbance. nih.govmdpi.com

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants donate electrons to neutralize this radical, causing a discoloration that is measured spectrophotometrically. nih.govnih.gov

Ferric Reducing/Antioxidant Power (FRAP) Assay: This test measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color. nih.gov

Studies on various aryl/aralkyl piperazine derivatives have shown that their antioxidant potential is highly dependent on their specific chemical structure, such as the presence and position of substituent groups like hydroxyls. nih.govnih.gov While some piperazine derivatives exhibit moderate radical scavenging potential, the specific antioxidant capacity of this compound requires direct evaluation through these standard assays. nih.govnih.gov

Structure Activity Relationship Sar Analysis of 1 Ethyl 4 2 Naphthoyl Piperazine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 1-ethyl-4-(2-naphthoyl)piperazine derivatives can be significantly altered by introducing various substituents on the naphthyl ring or by modifying the N1-ethyl group. These changes can affect the compound's affinity for its biological targets, as well as its selectivity profile between different receptors or transporters.

N1-Substituent Modification: The ethyl group at the N1 position of the piperazine (B1678402) ring is a crucial determinant of activity. In related series of piperazine derivatives, altering the N-alkyl substituent has been shown to significantly impact affinity for targets like the dopamine (B1211576) transporter. For instance, replacing an N-methyl group with a larger N-phenylpropyl group can lead to a 3- to 10-fold increase in binding affinity for the dopamine transporter, although this may come at the cost of reduced selectivity over the serotonin (B10506) transporter. nih.gov This suggests that the size and nature of the substituent at this position are key for optimizing ligand-target interactions. For the this compound series, it can be inferred that variations in the N1-alkyl chain length (e.g., methyl, propyl, butyl) would likely modulate potency.

Naphthyl Ring Substitution: The large, hydrophobic surface of the naphthyl ring provides a significant interaction point with biological targets. The introduction of substituents onto this ring system can modulate electronic properties, steric bulk, and the potential for specific interactions like hydrogen bonding. In analogous series, such as 4-substituted methoxybenzoyl-aryl-thiazoles, modifications to the aromatic rings are a key focus of SAR studies. nih.gov For naphthoylpiperazines, introducing electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., methoxy (B1213986), hydroxyl) at different positions on the naphthyl ring would be expected to fine-tune the electronic distribution and binding affinity. For example, studies on (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives have shown that methoxy substitutions on the aromatic ring are compatible with neuroprotective activity. nih.gov

The following table summarizes the predicted impact of these substitutions based on SAR trends in related compound classes.

Table 1: Predicted Structure-Activity Relationship Trends for this compound Derivatives

| Modification Site | Substituent | Predicted Impact on Potency/Selectivity | Rationale from Analogous Series |

|---|---|---|---|

| Piperazine N1 | Increase alkyl chain length (e.g., propyl, butyl) | Potential increase in potency at certain targets (e.g., transporters), but possible loss of selectivity. | Larger alkyl groups can provide enhanced hydrophobic interactions within the binding pocket. nih.gov |

| Introduce branching (e.g., isopropyl) | May decrease potency due to steric hindrance. | Bulky groups may prevent optimal orientation in the binding site. | |

| Naphthyl Ring | Methoxy (CH₃O) or Hydroxy (OH) groups | Could increase potency through hydrogen bonding or specific electronic interactions. | Hydrophilic groups can form key interactions with polar residues in the target protein. nih.gov |

| Halogen (F, Cl, Br) atoms | May increase potency and influence selectivity through electronic and hydrophobic effects. | Halogens can alter the electronic nature of the aromatic ring and participate in halogen bonding. |

Stereochemical Influences on Pharmacological Profiles

While this compound itself is an achiral molecule, the introduction of a chiral center can lead to stereoisomers (enantiomers or diastereomers) with distinct pharmacological profiles. Chirality can be introduced by modifying the N1-ethyl group (e.g., to a 1-methylpropyl group) or by substitution on the naphthyl ring that creates a stereocenter.

Studies on structurally related 1-aryl-4-[(tetrahydronaphthalen-1-yl)alkyl]piperazines, which possess a chiral center on the partially saturated naphthalene (B1677914) ring system, have demonstrated the profound impact of stereochemistry on receptor selectivity. nih.gov In this series, while both enantiomers often display similar high affinity for the primary target (5-HT1A receptor), they can exhibit significant differences in their affinity for secondary targets like dopamine D2 and adrenergic α1 receptors. nih.gov For example, it was found that (-)-enantiomers consistently had higher affinity for D2 receptors, whereas (+)-enantiomers showed higher affinity for α1 receptors. nih.gov

This differential affinity means that one enantiomer may possess a much "cleaner" pharmacological profile, with higher selectivity and potentially fewer side effects. This principle is fundamental in drug design, where developing a single enantiomer (a "chiral switch") is a common strategy to improve upon a racemic drug. nih.gov Therefore, if a chiral center were introduced into the this compound scaffold, it would be essential to separate and evaluate the individual enantiomers, as they would likely differ in their potency, selectivity, and functional activity (agonist vs. antagonist).

Conformational Preferences and Their Role in Ligand-Target Interactions

The three-dimensional shape (conformation) of a ligand is paramount for its ability to bind effectively to a biological target. For this compound, the conformational flexibility is primarily determined by the piperazine ring and the rotatable bond connecting the piperazine nitrogen (N4) to the naphthoyl carbonyl group.

Elucidation of Key Pharmacophoric Elements

A pharmacophore model describes the essential spatial arrangement of structural features that a molecule must possess to interact with a specific biological target. For this compound derivatives, a general pharmacophore model can be proposed based on features common to many CNS-active piperazine compounds.

The key pharmacophoric elements are:

A Hydrophobic Aromatic Region: Provided by the 2-naphthyl group. This large, lipophilic moiety is likely to engage in van der Waals and/or π-π stacking interactions with hydrophobic pockets within the receptor binding site. Pharmacophore models for other naphthyl-containing ligands confirm the importance of this feature. researchgate.net

A Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group (C=O) in the naphthoyl linker is a strong hydrogen bond acceptor. This feature is critical for anchoring the ligand to the receptor through interactions with hydrogen bond donor residues (e.g., the side chains of serine, threonine, or asparagine).

A Positively Ionizable/Basic Nitrogen Atom: The N1 nitrogen of the piperazine ring, bearing the ethyl group, is basic and will be protonated at physiological pH. This resulting positive charge is often essential for forming an ionic bond or a cation-π interaction with a negatively charged amino acid residue (e.g., aspartate) or an aromatic residue in the receptor, a feature seen in many aminergic GPCR ligands. nih.gov

The spatial relationship between these three points—the hydrophobic area, the hydrogen bond acceptor, and the cationic center—is crucial for biological activity. The piperazine ring acts as a scaffold, holding these features in a specific orientation for optimal receptor recognition and binding.

Future Directions and Research Perspectives

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The core structure of 1-ethyl-4-(2-naphthoyl)piperazine offers numerous avenues for the design and synthesis of advanced analogues with fine-tuned pharmacological properties. The piperazine (B1678402) ring, with its two nitrogen atoms, provides a flexible scaffold that can be readily modified to influence a molecule's solubility, bioavailability, and target affinity. nih.gov

Future synthetic strategies could focus on several key modifications:

Substitution on the Naphthyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) onto the naphthalene (B1677914) ring could significantly alter the electronic and steric properties of the molecule. This, in turn, could modulate its binding affinity and selectivity for specific biological targets. For instance, the synthesis of naphthalene-based piperazine derivatives has been explored for their potential antibacterial activities.

Modification of the Ethyl Group: Altering the length and branching of the alkyl chain at the N-1 position of the piperazine ring could impact the compound's lipophilicity and pharmacokinetic profile.

Variations of the Piperazine Core: Replacing the piperazine ring with other cyclic amines or introducing substituents on the piperazine ring itself could lead to novel compounds with distinct pharmacological profiles. The synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives, for example, has been investigated for antioxidant properties. nih.gov

A variety of synthetic protocols have been reported for piperazine and its derivatives, which can be adapted for creating a library of this compound analogues. nih.govmdpi.com These synthetic efforts would be guided by structure-activity relationship (SAR) studies to systematically explore the impact of each modification on the compound's biological activity.

Exploration of Novel Biological Targets for this compound

The structural motifs present in this compound suggest potential interactions with a range of biological targets. The piperazine nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in drugs targeting various receptors and enzymes. rsc.org

Potential biological targets for investigation include:

Serotonin (B10506) and Dopamine (B1211576) Receptors: Many piperazine derivatives exhibit high affinity for serotonergic (e.g., 5-HT1A, 5-HT7) and dopaminergic (e.g., D2, D3) receptors, suggesting their potential as antidepressants or antipsychotics. nih.govnih.gov

Enzyme Inhibition: The naphthoyl group could facilitate interactions with the active sites of various enzymes.

Antimicrobial Activity: Naphthalene and piperazine moieties have independently been associated with antimicrobial properties. Therefore, this compound and its analogues could be evaluated for their efficacy against a panel of bacterial and fungal strains.

The exploration of novel biological targets would involve a combination of computational and experimental approaches. In silico docking studies could predict potential binding interactions, which would then be validated through in vitro binding assays and functional assays.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The development of novel derivatives of this compound can be significantly accelerated and optimized through the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and guide their optimization. nih.govmdpi.com

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained to predict the pharmacological properties, pharmacokinetic profiles, and potential toxicity of virtual compounds, allowing for the rapid screening of large chemical libraries before synthesis. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for exploration beyond simple modifications of the parent compound. mdpi.com

Structure-Based Drug Design: AI can enhance structure-based approaches by more accurately predicting protein structures and the binding modes of potential ligands. oxfordglobal.com

By leveraging AI and ML, researchers can focus their synthetic efforts on the most promising candidates, thereby reducing the time and cost associated with drug discovery. nih.gov

Development of Novel Analytical Methods for Trace Analysis and Metabolite Identification (excluding human metabolism)

As with any novel chemical entity, the development of sensitive and specific analytical methods is crucial for its characterization and study. For this compound, future research should focus on creating robust methods for its detection and quantification in various matrices, as well as for the identification of its potential metabolites in non-human biological systems.

A review of analytical methods for piperazine determination highlights various techniques that could be adapted, including: rdd.edu.iq

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of piperazine derivatives. rsc.orgresearchgate.net A GC-MS method has been developed for the separation and identification of various piperazines and their congeners. rsc.org

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would be essential for the structural elucidation of the parent compound and its metabolites.

The development of these analytical methods would be critical for pharmacokinetic studies in animal models and for environmental monitoring, should the compound or its derivatives find applications that warrant such analysis.

Investigation of Material Science Applications for Related Piperazine Architectures (e.g., crystal engineering, perovskites)

The piperazine moiety is not only relevant in a biological context but also shows promise in the field of material science. The rigid, six-membered ring of piperazine can act as a versatile building block in the construction of novel materials with unique properties. wikipedia.org

Future research could explore the potential of this compound and related architectures in:

Crystal Engineering: The predictable hydrogen bonding patterns of the piperazine ring can be exploited to design and construct crystalline solids with specific functionalities. rsc.orgacs.orgacs.orgiucr.orgstrath.ac.ukresearchgate.net The supramolecular organization in these crystals can be controlled to create materials with desired optical or electronic properties. acs.org

Perovskite Solar Cells: Piperazine and its derivatives have been shown to improve the performance and stability of perovskite solar cells. acs.orgresearchgate.net They can suppress self-doping in tin-based perovskites and assist in the construction of 2D/3D wide-bandgap perovskites for high-efficiency solar cells. acs.orghep.com.cn The incorporation of piperazine-1,4-diium (B1225682) iodide has been shown to radically enhance the thermal stability of CsPbI3 perovskite. rsc.org Furthermore, piperazine-based layered halide perovskites have been synthesized and shown to exhibit broad orange emissions. acs.org

The large, aromatic naphthoyl group in this compound could introduce interesting π-π stacking interactions, further influencing the packing and properties of any resulting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.